molecular formula C13H10ClNO3 B6387108 MFCD18316936 CAS No. 1261967-92-3

MFCD18316936

Cat. No.: B6387108
CAS No.: 1261967-92-3
M. Wt: 263.67 g/mol
InChI Key: BYJMTJBWYRBXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Such compounds are typically characterized by halogenation (e.g., chlorine, bromine), aromatic systems, and functional groups influencing bioavailability and reactivity .

Properties

IUPAC Name

2-chloro-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-2-8(4-9)7-16/h1-6,16H,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJMTJBWYRBXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687112
Record name 2-Chloro-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-92-3
Record name 2-Chloro-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316936 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then processed through various chemical reactions, such as oxidation or reduction, to achieve the desired structure.

    Final Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Purification and Quality Control: The final product is purified and subjected to rigorous quality control tests to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD18316936 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

    Catalysts: Various catalysts may be used to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Can lead to the formation of oxidized derivatives.

    Reduction: Can produce reduced forms of the compound.

    Substitution: Results in substituted derivatives with different functional groups.

Scientific Research Applications

MFCD18316936 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate cellular processes and interactions.

    Medicine: Explored for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an important substance for various chemical, biological, and medical studies.

Comparison with Similar Compounds

Molecular and Structural Features

Property CAS 918538-05-3 (MFCD11044885) CAS 1046861-20-4 (MFCD13195646) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 188.01 g/mol 235.27 g/mol 201.02 g/mol
Key Functional Groups Dichloropyrrolotriazine Boronic acid with bromo/chloro substituents Bromobenzoic acid derivative
Structural Similarity Chlorinated heterocycle Organoboronic compound Brominated aromatic acid

Key Insights :

  • Chlorinated and brominated groups enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions .
  • Boronic acids (e.g., CAS 1046861-20-4) are critical in Suzuki-Miyaura reactions, whereas halogenated heterocycles (e.g., CAS 918538-05-3) are common in kinase inhibitor synthesis .

Physicochemical Properties

Property CAS 918538-05-3 CAS 1046861-20-4 CAS 1761-61-1
Log S (ESOL) -2.99 (Poor solubility) -2.99 (Poor solubility) -2.47 (Moderate solubility)
Log Po/w (XLOGP3) 2.15 2.15 2.63
TPSA 40.46 Ų 48.98 Ų 37.30 Ų
GI Absorption High High High
BBB Permeability Yes Yes No

Key Insights :

  • Despite similar molecular weights, solubility varies significantly due to polar surface area (TPSA) and halogenation patterns. CAS 1761-61-1’s lower TPSA improves solubility .

Key Insights :

  • Uniform bioavailability scores suggest comparable ADME profiles, but safety risks differ. Chlorinated compounds pose higher dermal/ocular hazards .

Key Insights :

  • Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable efficient boron incorporation but require stringent conditions .
  • Green chemistry approaches (e.g., A-FGO catalyst in CAS 1761-61-1 synthesis) improve sustainability and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.